{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
Overview
Description
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methyl group and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. One common method is the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 4-(benzyloxy)benzyl alcohol. This intermediate can then be reacted with isopropylamine under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position in {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, influencing pathways such as enzyme activity or receptor signaling. The benzyloxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the benzyloxy group, making it less hydrophobic and potentially less effective in certain applications.
Phenethylamine: Similar structure but with an ethyl group instead of an isopropyl group, affecting its steric and electronic properties.
4-(Benzyloxy)phenyl isocyanate: Contains an isocyanate group instead of an amine group, leading to different reactivity and applications.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of both the benzyloxy and isopropylamine groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHAVVENAMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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